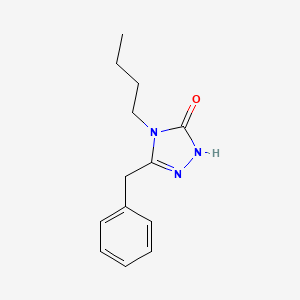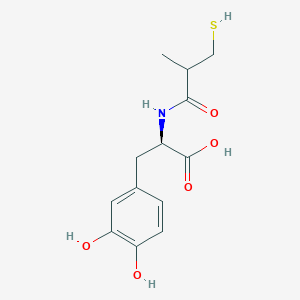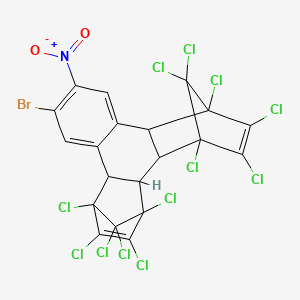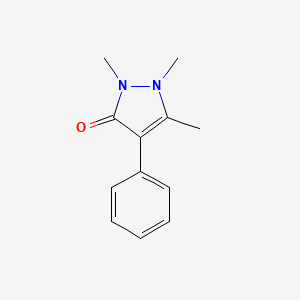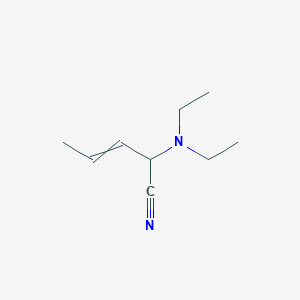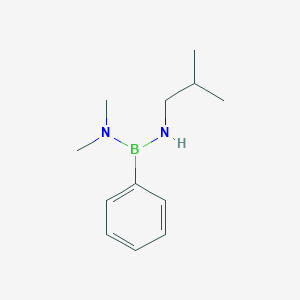![molecular formula C21H19BrO2 B14426139 1,1'-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene CAS No. 81464-85-9](/img/structure/B14426139.png)
1,1'-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(benzyloxy)-3-(bromomethyl)benzene is an organic compound with the molecular formula C21H19BrO2. It is a derivative of benzene, featuring two benzyloxy groups and a bromomethyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(benzyloxy)-3-(bromomethyl)benzene typically involves the bromination of 1,2-Bis(benzyloxy)benzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 1,2-Bis(benzyloxy)-3-(bromomethyl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(benzyloxy)-3-(bromomethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.
Oxidation Reactions: The benzyloxy groups can be oxidized to form benzoic acid derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation reactions produce benzoic acid derivatives.
- Reduction reactions result in the formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1,2-Bis(benzyloxy)-3-(bromomethyl)benzene is utilized in various scientific research fields, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in drug discovery and development due to its ability to interact with biological molecules.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(benzyloxy)-3-(bromomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the benzyloxy groups can participate in oxidation and reduction reactions. These interactions allow the compound to modify other molecules and participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(benzyloxy)-4-bromobenzene: Similar structure but with the bromine atom at a different position.
4-Bromo-1,2-bis(dibromomethyl)benzene: Contains additional bromomethyl groups, leading to different reactivity and applications.
Uniqueness
1,2-Bis(benzyloxy)-3-(bromomethyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile for research and industrial applications.
Properties
CAS No. |
81464-85-9 |
|---|---|
Molecular Formula |
C21H19BrO2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
1-(bromomethyl)-2,3-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H19BrO2/c22-14-19-12-7-13-20(23-15-17-8-3-1-4-9-17)21(19)24-16-18-10-5-2-6-11-18/h1-13H,14-16H2 |
InChI Key |
OBKKWHHFLMHDGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



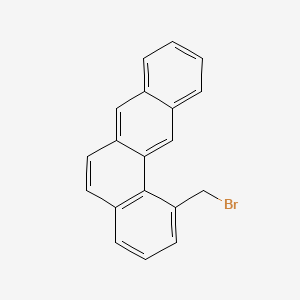
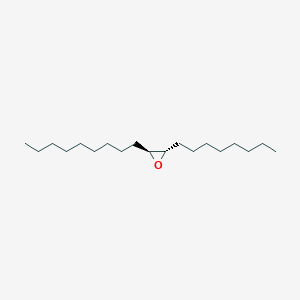

![2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]-](/img/structure/B14426075.png)
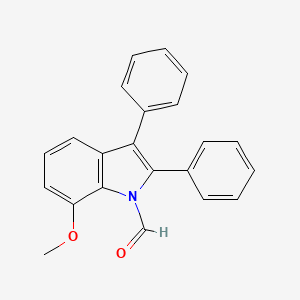

![N-[(Benzyloxy)carbonyl]-L-leucyl-L-isoleucinamide](/img/structure/B14426087.png)
